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Compound of Interest

Compound Name: Tak-778

Cat. No.: B1241480

An Objective Comparison Guide for Researchers, Scientists, and Drug Development
Professionals

This guide provides an independent validation and comparative analysis of the publicly
available data for BJT-778 (brelovitug), an investigational monoclonal antibody for the
treatment of chronic hepatitis D (CHD). The initial query referenced "TAK-778"; however,
current research and clinical trial data predominantly point to BJT-778, also known as
brelovitug, as the therapeutic agent of interest for this indication. This guide will focus on BJT-
778, developed by Bluejay Therapeutics.

Executive Summary

BJT-778 (brelovitug) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that
targets the hepatitis B virus surface antigen (HBsAQ).[1][2][3] Its primary mechanism of action
involves neutralizing and clearing both hepatitis B virus (HBV) and hepatitis D virus (HDV)
virions, as well as depleting HBsAg-containing subviral particles.[2][4] This dual action is
believed to not only directly reduce viral load but also to help restore the body's antiviral
immunity. Phase 2 clinical trial data have demonstrated significant virologic and biochemical
responses in patients with CHD. This guide will delve into the quantitative data, experimental
protocols, and a comparison with available alternatives.

Data Presentation: BJT-778 Efficacy in Chronic
Hepatitis D
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The following tables summarize the key quantitative data from the Phase 2 clinical trial of BJT-
778 in patients with chronic hepatitis D.

Table 1: Virologic and Biochemical Response at Week 48

Dosing Regimen Virologic Response* Combined Endpoint**
300 mg weekly (QW) 100% up to 82%
600 mg every two weeks
100% up to 82%
(Q2w)
900 mg every four weeks
100% up to 82%

(Q4w)

*Virologic Response is defined as a =2 log10 IU/mL reduction in HDV RNA from baseline or
undetectable HDV RNA. *Combined Endpoint is defined as virologic response and
normalization of alanine aminotransferase (ALT) levels.

Table 2: Safety and Tolerability

Adverse Events Observation
Grade =3 Adverse Events None reported
Serious Adverse Events None reported

Treatment Discontinuations due to Adverse
None reported
Events

Experimental Protocols
Phase 2 Clinical Trial Design for BJT-778 in Chronic
Hepatitis D

The following provides a detailed methodology for the key Phase 2 clinical trial that generated
the efficacy and safety data presented above.
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Objective: To evaluate the safety, tolerability, and antiviral activity of BJT-778 in adult patients
with chronic hepatitis D.

Study Design: A multi-center, open-label, randomized trial.

Participant Population:

Adults (18-70 years) with chronic HBV and HDV co-infection.

Quantifiable HDV RNA (>500 IU/mL) at screening.

Abnormal Alanine Aminotransferase (ALT) levels at screening.

Suppressed Hepatitis B Virus (HBV) on stable nucleos(t)ide analogue therapy.

Patients with compensated cirrhosis and well-controlled HIV were eligible for inclusion.
Dosing Cohorts:
e Cohort 1: 300 mg BJT-778 administered subcutaneously once weekly.

e Cohort 2: 600 mg BJT-778 administered subcutaneously every week for 12 weeks, then
every two weeks.

e Cohort 3: 900 mg BJT-778 administered subcutaneously every four weeks, with a loading
dose at week two.

Key Endpoints:
o Primary: Safety and tolerability of BJT-778.
e Secondary:

o Proportion of patients achieving a virologic response (=2 log10 IU/mL reduction in HDV
RNA or undetectable HDV RNA).

o Proportion of patients with normalization of ALT levels.
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o Proportion of patients achieving the combined endpoint of virologic response and ALT
normalization.

Assessments:

 HDV RNA levels were measured at baseline and regular intervals throughout the study.
e ALT levels were monitored to assess liver inflammation.

o Safety assessments included monitoring of adverse events.

Comparative Analysis

BJT-778 is being developed in a landscape with limited treatment options for chronic hepatitis
D.

Table 3: Comparison of BJT-778 with Other Treatment Options
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Signaling Pathway and Mechanism of Action
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Caption: Mechanism of action of BJT-778 (brelovitug).

Experimental Workflow: Phase 2 Clinical Trial
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- Quantifiable HDV RNA
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Efficacy & Safety Analysis:
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- Adverse Events
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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